α4β2 nAChR Antagonist Potency vs. Varenicline
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate demonstrates exceptional antagonist potency at the human α4β2 nicotinic acetylcholine receptor (nAChR), a key target for neurological and addiction research. In a functional 86Rb+ efflux assay using human SHEP1 cells, the compound exhibited an IC50 of 5.60 nM [1]. This potency is significantly greater than the clinically used partial agonist varenicline (IC50 = 250 nM [2]), representing a 45-fold improvement. Furthermore, it is 9-fold more potent than the closely related carbamate analog BDBM50382473 (IC50 = 50.4 nM) tested under identical conditions [3].
| Evidence Dimension | Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 5.60 nM |
| Comparator Or Baseline | Varenicline: 250 nM; BDBM50382473 (carbamate analog): 50.4 nM |
| Quantified Difference | 45-fold more potent than varenicline; 9-fold more potent than BDBM50382473 |
| Conditions | Antagonist activity at human α4β2 nAChR expressed in human SHEP1 cells, assessed as inhibition of carbamylcholine-induced 86Rb+ ion efflux |
Why This Matters
This superior potency enables lower dosing, improved target engagement at minimal concentrations, and reduces off-target risks in complex biological assays.
- [1] BindingDB. BDBM50382472 (CHEMBL2024094). Affinity Data: IC50 5.60 nM for human α4β2 nAChR. View Source
- [2] Coe JW, et al. Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. J Med Chem. 2005;48(10):3474-7. View Source
- [3] BindingDB. BDBM50382473 (CHEMBL2024095). Affinity Data: IC50 50.4 nM for human α4β2 nAChR. View Source
